molecular formula C8H13N3O B3302226 [(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl](ethyl)amine CAS No. 915922-19-9

[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl](ethyl)amine

Cat. No.: B3302226
CAS No.: 915922-19-9
M. Wt: 167.21 g/mol
InChI Key: BXEFKXYKPAWXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine is a chemical compound that features a unique structure combining a cyclopropyl group, an oxadiazole ring, and an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine typically involves the formation of the oxadiazole ring followed by the introduction of the cyclopropyl and ethylamine groups. One common method involves the reaction of a cyclopropyl hydrazine with an appropriate nitrile oxide to form the oxadiazole ring. This intermediate can then be further reacted with ethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds .

Biology and Medicine

Its oxadiazole ring is known for its bioactivity, and the compound can be modified to enhance its therapeutic properties .

Industry

In industrial applications, (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-2-9-5-7-10-8(12-11-7)6-3-4-6/h6,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEFKXYKPAWXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NOC(=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl](ethyl)amine
Reactant of Route 2
Reactant of Route 2
[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl](ethyl)amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl](ethyl)amine
Reactant of Route 4
Reactant of Route 4
[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl](ethyl)amine
Reactant of Route 5
Reactant of Route 5
[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl](ethyl)amine
Reactant of Route 6
Reactant of Route 6
[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl](ethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.